molecular formula C23H25NO4 B2811898 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate CAS No. 441291-94-7

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate

カタログ番号: B2811898
CAS番号: 441291-94-7
分子量: 379.456
InChIキー: LKSRCWMFGPJYNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate features a naphthalimide core (benzo[de]isoquinoline-1,3-dione) esterified with a 4-butylcyclohexanecarboxylate group. This structure combines the photophysical and electronic properties of the naphthalimide moiety with the steric and lipophilic characteristics of the 4-butylcyclohexane substituent.

特性

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-2-3-6-15-11-13-17(14-12-15)23(27)28-24-21(25)18-9-4-7-16-8-5-10-19(20(16)18)22(24)26/h4-5,7-10,15,17H,2-3,6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSRCWMFGPJYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzo[de]isoquinoline-1,3-dione with 4-butylcyclohexanecarboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

科学的研究の応用

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

作用機序

The mechanism of action of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations in Ester Groups

a) Cyclohexane Carboxylate Derivatives
  • Sodium 4-((6-(octylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)cyclohexane-1-carboxylate (Napht-4): Substituents: Octylthio (-S-C₈H₁₇) at position 6 of the naphthalimide, sodium carboxylate on cyclohexane. Properties: Water-soluble due to the ionic carboxylate group; used in visible-light photoinitiation systems for 3D printing . Synthesis: Derived from potassium 4-((6-(octylthio)-1,3-dioxo-naphthalimide)methyl)cyclohexane carboxylate via ion exchange .
  • Ethyl 4-((6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)cyclohexane-1-carboxylate: Substituents: Bromine at position 6, ethyl ester on cyclohexane. Applications: Intermediate for further functionalization (e.g., nucleophilic substitution) .

Comparison to Target Compound :
The target compound’s 4-butylcyclohexanecarboxylate group balances lipophilicity (butyl chain) and steric bulk (cyclohexane), contrasting with the ionic sodium carboxylate in Napht-4 or the smaller ethyl ester. This may enhance solubility in organic solvents and modulate biological membrane permeability .

b) Norbornene-Based Esters
  • 2-(6-Methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (7): Substituents: Methoxy (-OCH₃) at position 6, norbornene ester. Synthesis: Esterification with norbornene carbonyl chloride under DMAP catalysis . Properties: Designed for polymerization applications due to the norbornene’s ring-opening metathesis reactivity .

Comparison to Target Compound: The norbornene ester in compound 7 introduces rigidity and polymerizability, unlike the flexible 4-butylcyclohexane group. The methoxy substituent may enhance electron density in the naphthalimide core, altering photophysical behavior .

Functionalized Naphthalimides with Heterocycles

a) Phosphonylated 1,2,3-Triazole Derivatives
  • Diethyl 2-{4-[(5-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}ethylphosphonate (16b): Substituents: Nitro (-NO₂) at position 5, triazole-linked phosphonate. Properties: Melting point 170–171°C; IR and NMR data confirm triazole and phosphonate groups.
  • Diethyl 4-{4-[(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}butylphosphonate (17d): Substituents: Amino (-NH₂) at position 5, longer alkyl chain. Properties: Yellow powder; amino group increases solubility and enables conjugation .

Comparison to Target Compound :
The target compound lacks a triazole or phosphonate group, suggesting differences in electronic properties and biological targets. The butylcyclohexane ester may offer superior lipid solubility compared to phosphonylated analogs .

b) Piperazine and Morpholine Derivatives
  • 2-[6-(4-Methylpiperazin-1-yl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (9): Substituents: 4-Methylpiperazine at position 4.

Comparison to Target Compound :
The 4-butylcyclohexane group lacks the basicity of piperazine, likely reducing interaction with charged biological targets. However, its lipophilicity may improve blood-brain barrier penetration .

Bioactive Derivatives

a) LOX Inhibitors
  • 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylacetamide: Substituents: Phenylacetamide side chain.

Comparison to Target Compound :
The butylcyclohexane ester may alter binding to LOX’s hydrophobic pocket compared to the phenylacetamide group. Structural differences suggest distinct structure-activity relationships .

b) Cholinesterase Inhibitors
  • N1-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N9-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2,2-dimethylpropyl)-N1,N1,N9,N9-tetramethylnonane-1,9-diaminium bromide (7b-C9): Substituents: Bipharmacophoric structure with isoxazole and quaternary ammonium groups. Bioactivity: Dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (IC₅₀ < 1 µM) .

Comparison to Target Compound : The target compound’s lack of a charged ammonium group limits its cholinesterase affinity. However, the butylcyclohexane ester may contribute to passive diffusion in neuronal tissues .

生物活性

1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on recent studies.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step reaction involving the condensation of appropriate precursors. For instance, the synthesis of related derivatives has been documented, showcasing crystallographic data that reveal its molecular structure. The compound crystallizes in a monoclinic space group with specific bond lengths indicative of its chemical properties .

Crystallographic Data

ParameterValue
Molecular FormulaC16H13NO4
Space GroupP21/c
Unit Cell Volume (ų)1311.9(6)
Bond Lengths (C=O)1.195(2) - 1.219(2)

Biological Activity

The biological activity of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl derivatives has been explored in various contexts.

Antidiabetic Potential

One significant area of research involves the compound's potential as an aldose reductase inhibitor, which is relevant for the treatment of diabetic complications. Aldose reductase plays a crucial role in glucose metabolism, and its inhibition can mitigate secondary complications associated with diabetes .

Anticancer Activity

Studies have indicated that compounds similar to 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of isoquinoline derivatives. For instance, derivatives with varying substituents have shown improved efficacy against specific cancer types and reduced side effects compared to their parent compounds.

Example Study: Aldose Reductase Inhibition

A study examining the inhibition of aldose reductase by derivatives of this compound showed promising results:

  • Inhibition Rate : Compounds demonstrated up to 75% inhibition at certain concentrations.
  • Selectivity : The compounds exhibited selectivity towards aldose reductase over other enzymes involved in glucose metabolism.

Q & A

Q. What are the standard synthetic routes for preparing 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Condensation of phthalic anhydride with a primary amine (e.g., 4-butylcyclohexanecarboxamide) to form the benzo[de]isoquinoline core.
  • Step 2 : Esterification or functionalization of the intermediate to introduce the 4-butylcyclohexanecarboxylate group.
  • Reaction Conditions : Strong acids/bases (e.g., H₂SO₄), elevated temperatures (80–120°C), and solvents like THF or dichloromethane.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ester linkage integrity.
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (ester C-O) validate functional groups.
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated vs. observed m/z) .

Q. How is the compound screened for preliminary biological activity?

  • MTT Assay : Used to assess cytotoxicity against cell lines (e.g., K-562 leukemia cells).
  • IC₅₀ Determination : Dose-response curves quantify potency. For example, derivatives like 1-(1,3-dioxo-isoquinolinyl)cyclohexanecarboxylic acid showed IC₅₀ values comparable to melphalan (a reference drug) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale applications?

  • Catalytic Hydrogenation : Reduces side reactions in intermediate steps.
  • Continuous Flow Processes : Improve reproducibility and scalability compared to batch methods.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Automated Purification : Flash chromatography or HPLC for high-purity yields (>95%) .

Q. What mechanistic insights explain its biological activity?

  • Redox Activity : The 1,3-dioxo group participates in electron transfer, disrupting cellular redox balance.
  • π-π Interactions : The aromatic core binds to DNA or protein targets (e.g., NFκB), inhibiting signaling pathways.
  • Apoptosis Induction : Caspase activation and mitochondrial membrane depolarization observed in treated cells .

Q. How can computational methods elucidate structure-activity relationships (SAR)?

  • DFT Calculations : B3LYP/6-31G(d,p) models predict electron density distribution and reactive sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., DNA grooves or kinase active sites).
  • NMR Chemical Shift Prediction : Validate experimental data against computed spectra .

Q. How to resolve contradictions in cytotoxicity data across derivatives?

  • Systematic Substituent Variation : Modify the 4-butylcyclohexane or benzo[de]isoquinoline moieties to assess impact.
  • Metabolic Stability Testing : Evaluate degradation pathways (e.g., esterase hydrolysis) using LC-MS.
  • Transcriptomic Profiling : RNA sequencing to identify differentially expressed genes in responsive vs. resistant cell lines .

Q. What strategies enable its incorporation into polymer matrices for drug delivery?

  • Schotten-Baumann Reaction : Esterify hydroxylated polynorbornenes with the compound’s carboxylate group.
  • Controlled Radical Polymerization : Use functionalized monomers (e.g., brominated derivatives) to synthesize stimuli-responsive polymers.
  • Characterization : GPC for molecular weight analysis and DSC to study thermal stability .

Q. How are photophysical properties exploited in advanced applications?

  • Visible-Light Photoinitiators : Brominated derivatives (e.g., 6-bromo-substituted analogs) generate radicals under 405 nm light for 3D printing.
  • Antimicrobial Hydrogels : Combine with acrylate monomers for light-triggered crosslinking and biofilm inhibition .

Q. What are common pitfalls in synthesizing derivatives, and how are they addressed?

  • Low Yields in Esterification : Use coupling agents (e.g., DCC/DMAP) to activate carboxylic acids.
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 acyl chloride:amine ratio).
  • Purification Challenges : Employ gradient elution in chromatography or recrystallization from ethanol/water mixtures .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。